2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
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Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfonyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFQFCGJWHDPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C17H18FNO4S
- Molecular Weight : 353.39 g/mol
Structural Features
The compound features a pyrrolo[1,2-a]pyrazine core with a sulfonamide group that is critical for its biological activity. The presence of the fluorophenyl and dimethoxybenzene moieties may enhance its interaction with biological targets.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes or receptors in biological pathways. The sulfonamide group can facilitate binding to target proteins, potentially modulating their activity.
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Sulfonamide-containing compounds are known for their bacteriostatic effects against a range of pathogens.
- CNS Activity : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
-
Study on Antitumor Effects :
A study evaluating the antitumor activity of related pyrazine derivatives demonstrated significant inhibition of cancer cell proliferation in breast and colon cancer cell lines. The mechanism involved induction of apoptosis and cell cycle arrest.Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 (Breast) 10.5 Apoptosis Compound B HT-29 (Colon) 12.3 Cell Cycle Arrest -
Antimicrobial Evaluation :
A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives with the dimethoxybenzenesulfonyl group exhibited significant antibacterial activity.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -
Neuroprotective Study :
Research on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
